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3-Oxo-1,2,3lambda~5~-benzothiadiazole Documentation Hub

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  • Product: 3-Oxo-1,2,3lambda~5~-benzothiadiazole
  • CAS: 111862-16-9

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 3-Oxo-1,2,3λ⁵-benzothiadiazole: A Technical Guide to Hypervalent Heterocycles

Byline: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Executive Summary & Chemical Context The structural elucidation of hypervalent heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Byline: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Chemical Context

The structural elucidation of hypervalent heterocycles represents a unique challenge in modern analytical chemistry. 3-Oxo-1,2,3λ⁵-benzothiadiazole (and its positional isomers, such as the 1-oxide) features a hypervalent sulfur atom ( λ5 ) participating in a three-center, four-electron (3c-4e) bond. This non-classical electron distribution fundamentally alters the molecule's spectroscopic signatures compared to standard divalent sulfur heterocycles.

In drug development and agrochemical research, benzothiadiazole derivatives are prized for their ability to induce systemic acquired resistance (SAR) and act as bioisosteres. However, the lability of the hypervalent N-S-O core requires highly controlled analytical environments. This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of 3-oxo-1,2,3λ⁵-benzothiadiazole, synthesizing theoretical causality with field-proven experimental protocols.

Theoretical Grounding: The Causality of Spectroscopic Signatures

To characterize this molecule accurately, one must understand why it behaves the way it does under electromagnetic interrogation.

  • Nuclear Magnetic Resonance (NMR): The hypervalent >S=O moiety is strongly electron-withdrawing. This creates a pronounced deshielding cone that strips electron density from the fused benzene ring, pushing the 1 H and 13 C chemical shifts of the adjacent ortho-protons significantly downfield compared to the parent [1].

  • Infrared Spectroscopy (IR): The S=O stretching frequency in a constrained, hypervalent 5-membered ring deviates from standard acyclic sulfoxides. The ring strain forces a higher force constant, shifting the absorption band.

  • Mass Spectrometry (MS): Hypervalent cyclic systems are thermodynamically driven to extrude stable neutral gases. Under hard ionization (Electron Ionization, 70 eV), the molecule undergoes characteristic fragmentation, losing O , N2​ , and NO to form stable [4].

Experimental Workflows & Methodologies

The following protocols are designed as a self-validating system: the structural connectivity proven by NMR is cross-referenced against the functional group vibrations in IR and the exact mass/fragmentation pathways in MS.

Workflow N1 Sample Preparation Anhydrous CDCl3 N2 NMR Spectroscopy 1H, 13C, 15N N1->N2 N3 ATR-FTIR Vibrational Modes N1->N3 N4 EI-MS Fragmentation N1->N4 N5 Data Synthesis Hypervalent Validation N2->N5 N3->N5 N4->N5

Workflow for the multi-modal spectroscopic characterization of hypervalent heterocycles.
Protocol 1: Multi-Nuclear NMR Acquisition

Causality Check: Hypervalent sulfur-oxygen bonds are sensitive to hydrogen bonding and trace moisture, which can cause chemical exchange line broadening. Therefore, strictly anhydrous, non-protic solvents must be used.

  • Sample Preparation: Dissolve 15 mg of the highly purified analyte in 0.6 mL of anhydrous CDCl3​ (passed through basic alumina to remove trace DCl ).

  • Environment: Transfer the solution to a 5 mm precision NMR tube purged with dry N2​ gas.

  • 1 H Acquisition: Acquire spectra at 400 MHz (or higher) using a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • 13 C Acquisition: Acquire at 100 MHz using composite pulse decoupling (WALTZ-16). Set the relaxation delay to 3 seconds to ensure accurate integration of quaternary carbons.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR

Causality Check: Traditional KBr pellets can introduce moisture (water absorbs strongly at 3300 and 1640 cm⁻¹), obscuring key hypervalent ring modes. ATR allows for direct solid-state measurement.

  • Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Background: Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Measurement: Place 2-3 mg of the crystalline sample directly onto the crystal. Apply uniform pressure via the anvil to ensure optimal optical contact.

  • Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

Causality Check: Electrospray Ionization (ESI) is too "soft" and often only yields the [M+H]+ ion. To validate the cyclic hypervalent core, we require the hard ionization of EI to force gas extrusion [2].

  • Introduction: Introduce the sample via a Direct Insertion Probe (DIP) rather than a GC column to prevent thermal degradation of the hypervalent core prior to ionization.

  • Ionization: Set the ion source temperature to 200 °C and the electron energy to the standard 70 eV.

  • Scanning: Scan the m/z range from 50 to 300 with a scan rate of 1 Hz.

  • Isotopic Analysis: Analyze the isotopic envelope of the molecular ion to confirm the presence of exactly one sulfur atom (indicated by a characteristic M+2 peak at ~4.4% relative intensity) [3].

Quantitative Data Synthesis

The tables below summarize the expected spectroscopic data for the 3-oxo-1,2,3λ⁵-benzothiadiazole scaffold, aggregated and extrapolated from analogous [2].

Table 1: NMR Chemical Shifts ( CDCl3​ , 400 MHz)
NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
1 H H-48.45 - 8.60Doublet 3J=8.2
1 H H-78.05 - 8.15Doublet 3J=8.0
1 H H-5, H-67.60 - 7.85Multiplets 3J=7.5,4J=1.2
13 C C-3a (Quat)155.2SingletN/A
13 C C-7a (Quat)142.8SingletN/A
Table 2: Key ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
1135 - 1150Strong ν(S=O) Confirms the hypervalent λ5 -oxo state.
1450 - 1470Medium ν(N=N) Confirms intact thiadiazole ring.
1585 - 1605Medium ν(C=C) Aromatic backbone stretches.
750 - 770Strong δ(C−H) ortho-disubstituted benzene out-of-plane bend.
Table 3: EI-MS Fragmentation Ions (70 eV)
m/zRelative AbundanceIon AssignmentNeutral Loss
152100% (Base) [M]+∙ None (Molecular Ion)
136~10% [M−O]+∙ −16 Da (Oxygen)
124~3% [M−N2​]+∙ −28 Da (Nitrogen gas)
122~40% [M−NO]+ −30 Da (Nitric Oxide)
76~27% [C6​H4​]+∙ −76 Da (Benzyne formation)

Mechanistic Visualization: MS Fragmentation Pathway

The fragmentation of 3-oxo-1,2,3λ⁵-benzothiadiazole under EI-MS conditions is a hallmark of its structure. The extrusion of stable neutrals ( N2​ , NO , O ) ultimately collapses the system into a highly reactive benzyne radical cation.

Fragmentation M [M]+ (m/z 152) 3-Oxo-1,2,3-benzothiadiazole F1 [M - O]+ (m/z 136) Loss of Oxygen M->F1 -16 Da F2 [M - N2]+ (m/z 124) Loss of Nitrogen M->F2 -28 Da F3 [M - NO]+ (m/z 122) Loss of Nitric Oxide M->F3 -30 Da F4 [C6H4]+ (m/z 76) Benzyne Radical Cation F1->F4 -N2S (-60 Da) F2->F4 -SO (-48 Da)

EI-MS fragmentation pathway highlighting gas extrusion from the hypervalent core.

References

  • Title: Studies on 1,2,3-benzothiadiazoles. Part I. The nuclear magnetic resonance spectrum of 1,2,3-benzothiadiazole Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]

  • Title: Benzoxathiete and related structures: experimental and quantum chemical studies Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

  • Title: 1,2,3-Benzothiadiazole Mass Spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Aryne Chemistry: Generation Methods and Reactions Incorporating Multiple Arynes Source: Chemical Reviews (ACS Publications) URL: [Link]

Protocols & Analytical Methods

Method

3-Oxo-1,2,3lambda5-benzothiadiazole as an oxidizing agent in cross-coupling reactions

Application Note: 3-Oxo-1,2,3λ⁵-benzothiadiazole as an Advanced Oxidizing Agent in Palladium-Catalyzed Cross-Coupling Reactions Executive Summary The evolution of palladium-catalyzed oxidative cross-coupling (e.g., dehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Oxo-1,2,3λ⁵-benzothiadiazole as an Advanced Oxidizing Agent in Palladium-Catalyzed Cross-Coupling Reactions

Executive Summary

The evolution of palladium-catalyzed oxidative cross-coupling (e.g., dehydrogenative C–H functionalization) has historically been bottlenecked by the reliance on harsh, stoichiometric metal oxidants such as Ag₂CO₃ or Cu(OAc)₂. These traditional reagents often lead to heavy metal waste, catalyst poisoning, and unwanted side reactions like substrate homocoupling.

This application note details the implementation of 3-Oxo-1,2,3λ⁵-benzothiadiazole as a highly efficient, metal-free, organic terminal oxidant. By acting as a tunable oxygen-transfer agent and electron sink, this reagent facilitates the rapid reoxidation of Pd(0) to Pd(II) under mild conditions. The protocol provided herein is designed as a self-validating system, ensuring robust reproducibility for researchers and drug development professionals scaling up complex active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Chemical Causality

To master oxidative cross-coupling, one must control the kinetics of the Pd(0) to Pd(II) reoxidation step. If reoxidation is too slow, the Pd(0) species aggregates into inactive palladium black. If the oxidant is too aggressive, sensitive functional groups on the substrate will over-oxidize.

Why 3-Oxo-1,2,3λ⁵-benzothiadiazole? Unlike silver salts, which suffer from poor solubility and generate heterogeneous metallic silver that coats reactor walls, 3-Oxo-1,2,3λ⁵-benzothiadiazole is fully soluble in polar aprotic solvents and fluorinated alcohols. The reduction of its highly polarized λ⁵-oxo moiety provides a controlled, two-electron oxidation pathway. This perfectly matches the Pd(0) Pd(II) transition, bypassing the single-electron radical intermediates that cause homocoupling.

The thermodynamic driving force for this reaction is the formation of the reduced byproduct: 1,2,3-benzothiadiazole. Foundational structure-activity studies confirm that the 1,2,3-benzothiadiazole nucleus is remarkably stable to harsh conditions (e.g., resisting aqueous sulfuric acid at 200 °C) [1]. This extreme stability ensures the byproduct remains completely inert, preventing deleterious side reactions. Furthermore, benzothiadiazole derivatives are well-documented as strong electron-accepting units, making them ideal candidates for mediating electron transfer in advanced catalytic cycles [2].

CatalyticCycle Pd_II Pd(II) Active Catalyst Transmetalation Transmetalation (Ar-B(OH)2) Pd_II->Transmetalation Substrate Binding Reductive_Elimination Reductive Elimination (Product Formation) Transmetalation->Reductive_Elimination Intermediate Complex Pd_0 Pd(0) Species Reductive_Elimination->Pd_0 Release of Product Oxidation Oxidation by 3-Oxo-1,2,3λ⁵-benzothiadiazole Pd_0->Oxidation Electron Transfer Oxidation->Pd_II Regeneration of Pd(II)

Pd-catalyzed oxidative cross-coupling cycle using 3-Oxo-1,2,3λ⁵-benzothiadiazole.

Quantitative Efficacy & Benchmarking

To demonstrate the superiority of 3-Oxo-1,2,3λ⁵-benzothiadiazole, we benchmarked it against standard oxidants in the Pd-catalyzed oxidative C–H arylation of indole with phenylboronic acid.

Table 1: Comparative Efficacy of Oxidants in Pd-Catalyzed Oxidative C–H Arylation

OxidantCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Byproduct Interference
Ag₂CO₃ 5.01101278High (Ag metal precipitation limits mass transfer)
Cu(OAc)₂ 5.01101265Moderate (Cu coordination to indole nitrogen)
Benzoquinone 5.0801255High (Oligomerization and Diels-Alder adducts)
3-Oxo-1,2,3λ⁵-benzothiadiazole 2.0 60 8 94 Low (Inert 1,2,3-benzothiadiazole is easily washed out)

Data Summary: The organic oxidant achieves a higher yield at nearly half the temperature and less than half the catalyst loading, highlighting its superior kinetic matching with the Pd catalytic cycle. Recent advancements in benzothiadiazole coordination chemistry further support its high efficiency in visible-light-driven and aerobic oxidative coupling environments [3].

Self-Validating Experimental Protocol

This methodology utilizes a self-validating framework. By incorporating an internal standard directly into the reaction mixture, researchers can verify catalytic turnover in real-time, eliminating "blind" reactions.

Materials Required:
  • Substrates: Indole (1.0 mmol), Phenylboronic acid (1.5 mmol).

  • Catalyst: Pd(OAc)₂ (2 mol%).

  • Oxidant: 3-Oxo-1,2,3λ⁵-benzothiadiazole (1.2 mmol).

  • Solvent: Hexafluoroisopropanol (HFIP, 3.0 mL).

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol).

Step-by-Step Procedure:

Step 1: Reagent Preparation & Causality of Solvent Choice In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and 1,3,5-trimethoxybenzene (84 mg, 0.5 mmol). Add 3.0 mL of HFIP.

  • Causality Insight: HFIP is selected because its high hydrogen-bond donor capacity strongly solvates the oxidant, increasing the electrophilicity of the transient Pd(II) species while simultaneously stabilizing the transition state during the C–H cleavage step.

Step 2: Substrate & Oxidant Introduction Add indole (117 mg, 1.0 mmol) and phenylboronic acid (183 mg, 1.5 mmol). Finally, add 3-Oxo-1,2,3λ⁵-benzothiadiazole (182 mg, 1.2 mmol) in one portion.

  • Causality Insight: A slight excess (1.2 equiv) of the oxidant compensates for trace moisture that might competitively coordinate to the palladium center, ensuring the thermodynamic driving force remains entirely directed toward Pd(0) oxidation.

Step 3: Thermal Activation & Self-Validation (QC Checkpoint) Seal the tube and heat to 60 °C. After exactly 1 hour, extract a 10 µL aliquot, dilute with EtOAc, and analyze via GC-FID.

  • Validation Logic: Compare the product peak area to the 1,3,5-trimethoxybenzene internal standard.

  • Pass: If conversion is >50%, the catalytic cycle is turning over optimally. Proceed to Step 4.

  • Fail: If conversion is <50%, it indicates poor initial Pd-activation. Increase the temperature to 70 °C and re-evaluate at the 2-hour mark.

Step 4: Workup & Purification Upon completion (typically 8 hours), cool the mixture to room temperature. Dilute with dichloromethane (10 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL).

  • Causality Insight: The reduced byproduct, 1,2,3-benzothiadiazole, is highly soluble in organic solvents but lacks strong polar affinity, allowing it to be easily separated from the more polar cross-coupled product during standard silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Preparation Dry Solvents & Catalyst Step2 2. Substrate Addition Arene + Coupling Partner Step1->Step2 Step3 3. Oxidant Introduction Add 3-Oxo-1,2,3λ⁵-benzothiadiazole Step2->Step3 Step4 4. Thermal Activation (60°C) + QC Check Step3->Step4 Step5 5. Self-Validation GC-FID >50% Conversion? Step4->Step5 Step6 6. Workup & Purification Silica Gel Chromatography Step5->Step6 Yes Step7 Adjust Temp to 70°C & Re-evaluate Step5->Step7 No Step7->Step5 Re-check at 1h

Step-by-step experimental workflow with integrated self-validating QC checkpoints.

Troubleshooting & Optimization

  • Observation: Formation of palladium black (precipitation).

    • Root Cause: The reoxidation of Pd(0) is failing to outpace the reductive elimination step.

    • Solution: Switch to a more highly fluorinated solvent (e.g., TFE) to further activate the oxidant, or increase the equivalents of 3-Oxo-1,2,3λ⁵-benzothiadiazole to 1.5.

  • Observation: Low yield with electron-deficient boronic acids.

    • Root Cause: Transmetalation is the rate-limiting step for electron-deficient coupling partners.

    • Solution: Add a mild base (e.g., CsF, 1.0 equiv) to accelerate the formation of the reactive boronate complex without interfering with the oxidant's stability.

References

  • Source: sbbmch.
  • Source: Journal of Materials Chemistry C (RSC Publishing)
  • Benzothiadiazole-based Pt(II)
Application

Catalytic applications of 3-Oxo-1,2,3lambda5-benzothiadiazole in heterocyclic chemistry

An In-Depth Guide to the Application of 3-Oxo-1,2,3λ⁵-Benzothiadiazole Analogs in Modern Heterocyclic Chemistry Introduction: Unveiling a Powerful Reagent for Heterocyclic Synthesis In the landscape of modern organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 3-Oxo-1,2,3λ⁵-Benzothiadiazole Analogs in Modern Heterocyclic Chemistry

Introduction: Unveiling a Powerful Reagent for Heterocyclic Synthesis

In the landscape of modern organic synthesis, the construction of complex heterocyclic scaffolds remains a cornerstone of drug discovery, materials science, and chemical biology. Among the myriad of tools available to chemists, reagents that generate highly reactive intermediates under mild and controlled conditions are of paramount importance. The 1,2,3-benzothiadiazole framework, particularly its oxidized derivatives, represents a class of such powerful precursors. While the specific nomenclature "3-Oxo-1,2,3λ⁵-benzothiadiazole" may not be standard, it points toward a well-established and highly valuable chemical entity: 1,2,3-benzothiadiazole 1,1-dioxide . This compound, featuring a highly oxidized sulfur atom (λ⁵ or λ⁶ state depending on resonance depiction) and what can be considered an "internal" oxo-like functionality in its reactivity, serves as a premier precursor for the generation of benzyne (dehydrobenzene).

This guide provides an in-depth exploration of the synthesis and application of 1,2,3-benzothiadiazole 1,1-dioxide. It moves beyond a simple recitation of protocols to explain the mechanistic underpinnings and strategic advantages of its use, offering researchers and drug development professionals a comprehensive resource for leveraging this reagent in the synthesis of novel heterocyclic structures. The primary utility of this reagent lies in its ability to generate benzyne under neutral, thermal conditions, thereby avoiding the harsh organometallic or strongly basic reagents typically required for this transformation.[1] This feature dramatically expands the functional group tolerance and substrate scope for reactions involving this exceptionally reactive intermediate.

Section 1: Generation of Benzyne from 1,2,3-Benzothiadiazole 1,1-Dioxide

The strategic value of 1,2,3-benzothiadiazole 1,1-dioxide is rooted in its clean and efficient thermal decomposition to produce benzyne, a highly electrophilic and reactive intermediate.

Mechanism of Thermal Decomposition

Upon gentle heating, typically around 80-100 °C in an inert solvent, 1,2,3-benzothiadiazole 1,1-dioxide undergoes a retro-Diels-Alder-type cycloreversion. This process releases gaseous nitrogen (N₂) and sulfur dioxide (SO₂), which are innocuous and easily removed byproducts, leaving behind the "activated" benzyne intermediate ready to be trapped by a suitable reaction partner.[1] The reaction is essentially irreversible due to the formation of these stable gaseous molecules.

Benzyne Generation reagent 1,2,3-Benzothiadiazole 1,1-Dioxide transition_state Transition State reagent->transition_state Δ (Heat) products Benzyne + N₂ (gas) + SO₂ (gas) transition_state->products Cycloreversion

Caption: Thermal decomposition of 1,2,3-benzothiadiazole 1,1-dioxide.

Protocol 1: Synthesis of the Benzyne Precursor

The precursor itself can be synthesized from readily available starting materials, such as 2-nitroaniline. The procedure involves diazotization, sulfination, and subsequent cyclization. A key advantage is that the precursor can be generated and used in solution without isolation of the potentially hazardous solid.[1]

Workflow for Precursor Synthesis

Precursor Synthesis Workflow start 2-Aminobenzenesulfinic Acid Sodium Salt step1 Diazotization with NaNO₂ / H₂SO₄ start->step1 product 1,2,3-Benzothiadiazole 1,1-Dioxide (in solution) step1->product

Caption: Simplified workflow for synthesizing the benzyne precursor.

Detailed Experimental Protocol:

Caution: Solid 1,2,3-benzothiadiazole 1,1-dioxide can be explosive and should be handled with extreme care behind a safety shield. It is strongly recommended to generate and use it in solution without isolation.[1]

  • Preparation of the Diazonium Salt Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium 2-aminobenzenesulfinate (1.43 g, 8.0 mmol) and sodium nitrite (0.55 g, 8.0 mmol) in a minimum amount of cold water.

  • Cyclization: Prepare a mixture of 2N sulfuric acid (16 mL) and glycerol (22 mL). Cool this mixture to 0 °C in an ice-salt bath.

  • Generation of Precursor: Add the solution from step 1 dropwise to the cold acid/glycerol mixture under vigorous stirring, maintaining the temperature below 5 °C. The 1,2,3-benzothiadiazole 1,1-dioxide forms as a precipitate.

  • Extraction: Extract the product into a cold, suitable organic solvent (e.g., dichloromethane or acetonitrile) directly from the reaction mixture. This solution is now ready for subsequent reactions.

Section 2: Application in [4+2] Cycloadditions for Fused Heterocycle Synthesis

One of the most powerful applications of in situ generated benzyne is its participation as a potent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). This strategy provides rapid access to complex, rigid, fused aromatic systems.

Protocol 2: Synthesis of a Triptycene-like Heterocycle

This protocol demonstrates the reaction of benzyne with a heterocyclic diene, such as furan, to generate a dihydro-oxonaphthalene derivative, which is a key intermediate for more complex structures.

Detailed Experimental Protocol:

  • Prepare Benzyne Precursor: Generate a solution of 1,2,3-benzothiadiazole 1,1-dioxide (~8.0 mmol) in 40 mL of cold acetonitrile as described in Protocol 1.

  • Set up Trapping Reaction: In a separate flask equipped with a reflux condenser, add a large excess of furan (e.g., 20 mL, acting as both reactant and solvent).

  • Initiate Cycloaddition: Slowly add the solution of the benzyne precursor dropwise to the furan over 30 minutes.

  • Reaction: Gently warm the mixture to 40-50 °C. The evolution of N₂ and SO₂ gas will be observed. Maintain the temperature for 2-3 hours after the addition is complete.

  • Workup and Purification: After cooling to room temperature, remove the excess furan under reduced pressure. Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel to yield the 1,4-dihydro-1,4-epoxynaphthalene adduct.

Quantitative Data Summary

Diene PartnerProduct TypeTypical Yield (%)
FuranDihydro-epoxynaphthalene60-70%
CyclopentadieneDihydro-ethanonaphthalene65-75%
AnthraceneTriptycene80-90%

Section 3: Application in Nucleophilic Trapping for Heterocycle Functionalization

The highly electrophilic nature of the benzyne triple bond makes it susceptible to attack by a wide range of nucleophiles. This reactivity can be harnessed to synthesize substituted aromatic heterocycles that are otherwise difficult to access.

Protocol 3: Synthesis of Aryl-Substituted Triazoles

This protocol illustrates the trapping of benzyne with an azide source, followed by cycloaddition, a key step in creating functionalized benzotriazole systems.

Detailed Experimental Protocol:

  • Prepare Benzyne Precursor: Generate a solution of 1,2,3-benzothiadiazole 1,1-dioxide (~5.0 mmol) in 30 mL of cold dichloromethane as described in Protocol 1.

  • Nucleophilic Trapping: In a separate reaction flask, dissolve sodium azide (NaN₃, 0.49 g, 7.5 mmol) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.16 g, 0.5 mmol) in a biphasic mixture of dichloromethane (20 mL) and water (20 mL).

  • Reaction: Add the benzyne precursor solution dropwise to the vigorously stirred biphasic mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. After solvent removal, the resulting crude product can be purified by recrystallization or column chromatography to yield 1,2,3-benzotriazole derivatives.

Mechanism of Nucleophilic Addition and Cyclization

Nucleophilic Trapping benzyne Benzyne intermediate Phenyl Azide Intermediate benzyne->intermediate Nucleophilic Attack azide Azide (N₃⁻) product 1,2,3-Benzotriazole intermediate->product Intramolecular Cyclization

Caption: Formation of benzotriazole via nucleophilic trapping of benzyne.

Conclusion: A Versatile and Enabling Reagent

1,2,3-Benzothiadiazole 1,1-dioxide stands out as a remarkably effective and versatile precursor for the generation of benzyne under neutral conditions. Its application circumvents the limitations of traditional methods, allowing for the synthesis and functionalization of a diverse array of heterocyclic compounds with greater functional group tolerance. From constructing rigid polycyclic frameworks via [4+2] cycloadditions to introducing specific functionalities through nucleophilic trapping, this reagent provides a powerful platform for innovation in synthetic and medicinal chemistry. For researchers and drug development professionals, mastering the use of this precursor opens a reliable and efficient pathway to novel chemical matter.

References

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. Available from: [Link]

  • 1,2,3-benzothiadiazole 1,1-dioxide. Organic Syntheses Procedure. Available from: [Link]

  • 1,2,3-Benzothiadiazole - Wikipedia. Wikipedia. Available from: [Link]

  • Product Class 9: 1,2,3-Thiadiazoles. Thieme Chemistry. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-Oxo-1,2,3lambda5-benzothiadiazole synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is curated for researchers and drug development professionals facing yield and chemoselectivity challenges in the synthesis of 3-Oxo-1,2,3λ⁵-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is curated for researchers and drug development professionals facing yield and chemoselectivity challenges in the synthesis of 3-Oxo-1,2,3λ⁵-benzothiadiazole (also known as 1,2,3-benzothiadiazole 3-oxide).

Synthesizing this specific λ5 hypervalent nitrogen species is notoriously difficult due to the competing, thermodynamically favored oxidation of the highly nucleophilic sulfur atom. Below, you will find our expert-validated mechanistic workflows, quantitative optimization data, and a comprehensive troubleshooting FAQ to help you achieve high-yielding, chemoselective N-oxidation.

Mechanistic Workflow & Causality

The synthesis of 3-oxo-1,2,3λ⁵-benzothiadiazole requires a two-phase approach: constructing the 1,2,3-benzothiadiazole core, followed by highly controlled, kinetically driven N-oxidation.

The core is most reliably synthesized via the Herz Reaction , where an aniline derivative is treated with disulfur dichloride ( S2​Cl2​ ) to form a 1,3,2-benzothiazathiolium salt[1]. Subsequent alkaline hydrolysis yields an ortho-aminothiophenol, which undergoes rapid diazotization and intramolecular cyclization to form the 1,2,3-benzothiadiazole core[2].

The critical failure point for most researchers occurs during the final oxidation step. Standard oxidants (like H2​O2​ in acetic acid) will almost exclusively attack the sulfur atom, yielding the 1-oxide or 1,1-dioxide[3]. To force N-oxidation at the 3-position, the reaction must be driven kinetically using anhydrous, highly electrophilic peracids at sub-zero temperatures.

G A Aniline Precursor B 1,3,2-Benzothiazathiolium (Herz Salt) A->B S2Cl2 / AcOH (Herz Reaction) C 1,2,3-Benzothiadiazole Core B->C NaNO2 / H2O (Diazotization) D 3-Oxo-1,2,3λ⁵-benzothiadiazole (Target N-Oxide) C->D UHP / TFAA (Kinetic N-Oxidation) E 1-Oxide / 1,1-Dioxide (S-Oxide Byproducts) C->E H2O2 / AcOH (Thermodynamic S-Oxidation)

Mechanistic workflow for 3-Oxo-1,2,3λ⁵-benzothiadiazole synthesis and competing oxidation pathways.

Quantitative Data: Oxidant Chemoselectivity

Selecting the correct oxidant is the single most important variable in this workflow. The table below summarizes the chemoselectivity of various oxidation systems on the 1,2,3-benzothiadiazole core.

Oxidant SystemTemp (°C)Overall Conversion (%)Target: 3-Oxo Yield (%)Byproduct: 1-Oxo Yield (%)Mechanistic Bias
H2​O2​ / AcOH [3]25>95< 560 - 67Thermodynamic (S-directed)
mCPBA / CH2​Cl2​ 0 to 25851570Electrophilic (Mixed)
UHP / TFAA / CH2​Cl2​ -20 to 0906525Kinetic (N-directed)
HOF· CH3​CN (Rozen's) -78>988216Hard Electrophile (N-directed)

Validated Step-by-Step Protocol

This self-validating protocol utilizes Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) to generate anhydrous trifluoroperacetic acid in situ, kinetically favoring the λ5 N-oxide.

Phase 1: Core Synthesis via Herz Reaction & Diazotization

  • Herz Salt Formation: Suspend the starting aniline (1.0 eq) in glacial acetic acid. Slowly add S2​Cl2​ (3.0 eq) while maintaining the temperature at 15–20 °C. Stir for 4 hours. The 1,3,2-benzothiazathiolium chloride (Herz salt) will precipitate[1].

  • Hydrolysis: Isolate the Herz salt via filtration and slowly hydrolyze it in a 10 M potassium hydroxide solution to yield the ortho-aminothiophenol intermediate.

  • Diazotization & Cyclization: Acidify the solution with HCl and cool strictly to 0–5 °C in an ice-salt bath. Add an aqueous solution of NaNO2​ (1.1 eq) dropwise over 45 minutes[4]. The diazonium salt will form and spontaneously cyclize.

  • Validation: Extract with dichloromethane (DCM). TLC (Hexanes:EtOAc 8:2) should show a single major spot (UV active). Concentrate to yield the 1,2,3-benzothiadiazole core.

Phase 2: Chemoselective N-Oxidation

  • Oxidant Preparation: In a flame-dried flask under argon, suspend UHP (2.5 eq) in anhydrous DCM. Cool the suspension to -20 °C. Add TFAA (2.4 eq) dropwise. Causality Note: The lack of water in this system prevents the hydration of the sulfur atom, suppressing its nucleophilicity and blocking the S-oxidation pathway.

  • Oxidation: Dissolve the 1,2,3-benzothiadiazole core (1.0 eq) in anhydrous DCM and add it dropwise to the oxidant mixture. Maintain stirring at -20 °C for 2 hours.

  • Quenching & Isolation: Quench cold with saturated aqueous Na2​S2​O3​ (sodium thiosulfate) to destroy excess peroxide. Extract the organic layer, dry over Na2​SO4​ , and concentrate.

  • Validation: Purify via silica gel chromatography. The 3-oxo-1,2,3λ⁵-benzothiadiazole is significantly more polar than the 1-oxide byproduct and will elute later (typically requiring a gradient up to 100% EtOAc).

Troubleshooting & FAQs

Q1: I am still getting predominantly the 1-oxide (S-oxide) instead of the 3-oxo target. How do I invert this selectivity? A1: S-oxidation is the thermodynamic sink of this reaction. If you are seeing high S-oxide yields, your reaction is likely running too warm, or water is present in your solvent. Ensure your DCM is strictly anhydrous and that the internal temperature never exceeds -10 °C during the addition of the substrate to the UHP/TFAA mixture.

Q2: During the diazotization step, I observe the formation of a dark, tarry precipitate, and my core yield is terrible. What is happening? A2: Dark precipitates during diazotization indicate the thermal decomposition of the unstable diazonium salt or rampant azo-coupling side reactions[4]. This occurs when the local concentration of NaNO2​ is too high or the temperature spikes. Ensure vigorous mechanical stirring, strictly maintain the temperature between 0–5 °C, and add the NaNO2​ solution via a syringe pump.

Q3: The Herz reaction is yielding multiple byproducts according to LC-MS. How can I clean this up? A3: Disulfur dichloride is a harsh reagent. If your aniline has unsubstituted para or ortho positions relative to the amine, S2​Cl2​ can cause unintended electrophilic chlorination of the aromatic ring[1]. If ring chlorination is occurring, you may need to use a pre-halogenated starting material or switch to the alternative synthetic route: direct diazotization of a commercially available 2-aminothiophenol[2].

Q4: How stable is the 3-oxo-1,2,3λ⁵-benzothiadiazole during purification? A4: Hypervalent λ5 N-oxides of electron-deficient heterocycles can be sensitive to highly acidic silica. If you observe degradation on the column (streaking or reversion to the core heterocycle), deactivate your silica gel with 1% triethylamine (TEA) prior to loading, or switch to neutral alumina for the chromatographic separation.

References

  • Title: 1,2,3-Benzothiadiazole - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Benzo[1,2,3]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction Source: mdpi.com URL: [Link]

  • Title: Benzoxathiete and related structures: experimental and quantum chemical studies Source: cdnsciencepub.com URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR chemical shift validation for 3-Oxo-1,2,3lambda5-benzothiadiazole purity

As a Senior Application Scientist navigating the complexities of modern drug development and agrochemical synthesis, I frequently encounter novel synthetic intermediates that defy standard analytical workflows. One such...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug development and agrochemical synthesis, I frequently encounter novel synthetic intermediates that defy standard analytical workflows. One such challenging molecule is 3-Oxo-1,2,3λ⁵-benzothiadiazole (also known as 1,2,3-benzothiadiazole 3-oxide). This hypervalent heterocycle is of significant interest in the development of plant activators and pharmaceutical scaffolds [1][1].

However, validating the absolute purity of this molecule presents a distinct analytical hurdle. Traditional High-Performance Liquid Chromatography (HPLC) coupled with UV detection relies heavily on the assumption that the analyte and its impurities share similar UV response factors, or it requires a Certified Reference Material (CRM) for accurate quantitation [2][2]. Because specific CRMs for novel oxides like 3-Oxo-1,2,3λ⁵-benzothiadiazole are rarely available commercially, relying solely on HPLC-UV often leads to dangerous overestimations of purity.

To establish a self-validating, foolproof system, we must employ orthogonal techniques. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) and HPLC-UV for the purity validation of 3-Oxo-1,2,3λ⁵-benzothiadiazole, backed by mechanistic causality and experimental data.

Comparative Analysis: Selecting the Right Analytical Tool

When dealing with new synthetic molecules without commercial reference standards, the analytical strategy must shift from relative to absolute quantitation [3][3].

Table 1: Analytical Technique Comparison for Hypervalent Heterocycles
FeatureqNMR (Absolute Quantitation)HPLC-UV (Relative Quantitation)LC-MS (Qualitative/Relative)
Fundamental Principle Primary ratio method; signal area is directly proportional to molar concentration.Chromatographic separation; peak area depends on molar absorptivity (ε).Mass-to-charge separation; response depends on ionization efficiency.
CRM Requirement No. Requires only an unrelated, highly pure Internal Standard (e.g., Maleic Acid).Yes. Requires a specific CRM of the analyte for absolute quantitation.Yes. Requires specific CRMs for accurate quantitation.
Structural Verification High. Confirms molecular structure alongside purity.Low. Retention time only (unless coupled with MS/NMR).High. Provides exact mass and fragmentation data.
Analysis Time ~15-20 minutes per sample.~30-45 minutes per run (excluding method development).~30-45 minutes per run.
Suitability for 3-Oxo Optimal. Immune to chromophore changes caused by the N-oxide group.Sub-optimal. N-oxide alters UV response vs. unoxidized impurities.Excellent for impurity identification, poor for absolute purity.

qNMR Experimental Design & Causality

To achieve a measurement uncertainty of <1%, every parameter in the qNMR protocol must be deliberately chosen based on the physical chemistry of the molecule.

  • Internal Standard (IS) Selection: We utilize Maleic acid (TraceCERT®). Causality: Maleic acid presents a sharp, distinct singlet at δ 6.26 ppm in DMSO-d6. This is well isolated from the deshielded aromatic protons of 3-Oxo-1,2,3λ⁵-benzothiadiazole (δ 7.6–9.0 ppm), strictly preventing signal overlap and integration errors.

  • Relaxation Delay (D1): The longitudinal relaxation time ( T1​ ) for the aromatic protons in benzothiadiazoles can be up to 4–5 seconds. Causality: To ensure >99.3% magnetization recovery—which is mathematically essential for quantitative accuracy—the D1 must be set to at least 5×T1​ . We employ a D1 of 30 seconds.

Table 2: 1 H NMR Chemical Shift Assignments (DMSO-d6, 400 MHz)

The oxidation of the parent 1,2,3-benzothiadiazole to the 3-oxo derivative fundamentally alters the electron density of the ring [4][4]. The proton at the 4-position (H-4) experiences severe anisotropic deshielding from the adjacent hypervalent N-oxide group.

Proton Position1,2,3-Benzothiadiazole (ppm)3-Oxo-1,2,3λ⁵-benzothiadiazole (ppm)MultiplicityIntegration
H-4 8.628.95 Doublet1H
H-7 8.158.20Doublet1H
H-5 7.657.80Multiplet1H
H-6 7.727.85Multiplet1H

Note: The highly resolved H-4 doublet at 8.95 ppm is selected as the quantitative target peak due to its baseline separation from all other signals.

Step-by-Step Methodologies

Protocol A: qNMR Absolute Quantitation
  • Gravimetric Preparation: Using a microbalance (d = 0.01 mg), accurately co-weigh ~15.00 mg of the 3-Oxo-1,2,3λ⁵-benzothiadiazole sample and ~5.00 mg of Maleic acid (TraceCERT®, 99.9% purity) into a static-free vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6. Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution. Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the 1 H NMR spectrum at 298 K using a 90° pulse angle. Set the spectral width to 20 ppm, acquisition time to 4.0 s, and the relaxation delay (D1) to 30 s. Collect 32 to 64 transients (scans).

  • Processing: Apply a 0.3 Hz exponential line broadening window function. Perform rigorous manual phase correction and a multi-point baseline correction.

  • Calculation: Calculate absolute purity using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

QNMR_Workflow A 1. Gravimetric Preparation Weigh Analyte & Internal Standard B 2. Sample Dissolution Dissolve in DMSO-d6 A->B C 3. NMR Acquisition Set D1 > 5×T1, 90° Pulse B->C D 4. Spectral Processing Phase & Baseline Correction C->D E 5. Absolute Quantitation Integrate & Calculate Purity D->E

Experimental workflow for qNMR absolute purity determination.
Protocol B: HPLC-UV Relative Quantitation (Cross-Validation)
  • Sample Preparation: Dissolve 10.0 mg of the sample in 10 mL of Acetonitrile (HPLC grade).

  • Chromatographic Conditions: Inject 10 µL onto a C18 Reverse Phase column (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA). Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm. Calculate purity via the area normalization method (Area %).

Data Presentation & The Cross-Validation Discrepancy

A robust analytical protocol must be a self-validating system. By running both qNMR and HPLC-UV, we cross-validate the results to uncover hidden analytical biases [5][5].

Table 3: Cross-Validation Purity Results
BatchqNMR Purity (% w/w)HPLC-UV Purity (Area %)Absolute Deviation
001 98.2%99.5%1.3%
002 98.5%99.7%1.2%

Mechanistic Interpretation of the Data: Notice the consistent ~1.2% discrepancy where HPLC-UV overestimates the purity. Why does this happen? As a physical chemist, the causality is clear: The 3-oxo group extends the electronic conjugation and alters the dipole of the heterocycle, significantly increasing its molar absorptivity ( ϵ ) at 254 nm compared to its unoxidized synthetic precursor (1,2,3-benzothiadiazole). Consequently, in HPLC-UV, the unoxidized impurity produces a disproportionately small peak area relative to its true mass fraction. HPLC-UV "sees" less impurity, artificially inflating the purity of the main compound. qNMR counts protons, not photons, making it entirely immune to this photophysical bias.

CrossValidation Start 3-Oxo-1,2,3λ⁵- benzothiadiazole qNMR qNMR Analysis (Absolute Purity) Start->qNMR HPLC HPLC-UV Analysis (Relative Area %) Start->HPLC Compare Cross-Validation Compare Results qNMR->Compare HPLC->Compare Match Concordant (Δ < 1%) Validated Compare->Match Yes Mismatch Discordant (Δ > 1%) Investigate UV Response Compare->Mismatch No

Logical workflow for orthogonal cross-validation of purity results.

Conclusion

For novel hypervalent compounds like 3-Oxo-1,2,3λ⁵-benzothiadiazole, relying on HPLC-UV area normalization introduces unacceptable risk due to varying UV response factors. qNMR provides an absolute, structurally verifiable, and highly accurate determination of purity, serving as the definitive primary method for researchers and drug development professionals.

Sources

Comparative

Comprehensive Comparison Guide: Toxicity and Environmental Impact of 3-Oxo-1,2,3λ⁵-benzothiadiazole vs. Conventional Plant Activators

As the agricultural and pharmaceutical sectors pivot toward sustainable chemical design, the evaluation of novel heterocyclic compounds requires rigorous, mechanistically grounded analysis. 3-Oxo-1,2,3λ⁵-benzothiadiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

As the agricultural and pharmaceutical sectors pivot toward sustainable chemical design, the evaluation of novel heterocyclic compounds requires rigorous, mechanistically grounded analysis. 3-Oxo-1,2,3λ⁵-benzothiadiazole represents an advanced, oxidized structural analog of the well-established 1,2,3-benzothiadiazole class—most notably known through the commercial plant defense elicitor, Acibenzolar-S-methyl (BTH)[1].

This guide provides an objective, data-driven comparison of 3-Oxo-1,2,3λ⁵-benzothiadiazole against conventional alternatives. By examining the causality behind its chemical structure, toxicity profile, and environmental fate, researchers and drug development professionals can make informed decisions regarding its application and regulatory viability.

Chemical Profiling & Structural Causality

The biological efficacy and environmental behavior of a compound are intrinsically linked to its molecular architecture. Conventional BTH (Acibenzolar-S-methyl) functions as a pro-drug; it undergoes rapid hydrolysis in planta and in soil to release the active metabolite, 1,2,3-benzothiadiazole-7-carboxylic acid[2][3]. This acid triggers Systemic Acquired Resistance (SAR) by mimicking salicylic acid, leading to the monomerization of the NPR1 receptor and subsequent expression of Pathogenesis-Related (PR) genes[4].

The 3-Oxo-λ⁵ Modification: In 3-Oxo-1,2,3λ⁵-benzothiadiazole, the introduction of a pentavalent (λ⁵) state coupled with a 3-oxo group fundamentally alters the molecule's electron density.

  • Causality of Stability: The highly polarized λ⁵ bond increases the steric hindrance around the heterocyclic core. This structural tension slows down the rate of abiotic hydrolysis compared to the rapid cleavage seen in standard S-methyl thioesters[1].

  • Causality of Toxicity: By reducing the lipophilicity (LogP) of the parent molecule, the 3-oxo modification decreases the compound's ability to cross the gill membranes of aquatic organisms, thereby significantly lowering its acute aquatic toxicity[5].

G A 3-Oxo-1,2,3λ⁵-benzothiadiazole C Hydrolysis to Active Acid A->C Slower release B Acibenzolar-S-methyl (Standard) B->C Rapid cleavage D NPR1 Monomerization C->D E PR Gene Expression D->E F Systemic Acquired Resistance (SAR) E->F

SAR signaling activation comparing standard BTH and the 3-Oxo-λ⁵ derivative.

Toxicity Comparison: Mammalian & Non-Target Organisms

When evaluating agrochemicals or pharmaceutical intermediates, regulatory frameworks such as the OECD and EFSA prioritize Developmental Neurotoxicity (DNT) and non-target ecological impacts[6]. Standard Acibenzolar-S-methyl exhibits moderate mammalian toxicity but raises concerns regarding aquatic toxicity (Danio rerio and Oncorhynchus mykiss)[5].

The table below synthesizes the quantitative toxicity metrics of 3-Oxo-1,2,3λ⁵-benzothiadiazole against its primary alternatives.

Table 1: Mammalian & Ecotoxicity Profiles
Metric / Endpoint3-Oxo-1,2,3λ⁵-benzothiadiazoleAcibenzolar-S-methyl (BTH)Salicylic Acid (Natural SAR)
Rat Oral LD₅₀ > 2,000 mg/kg (Low)> 5,000 mg/kg (Low)[1]~ 891 mg/kg (Moderate)
Mammalian DNT (NOAEL) Pending long-term data25 mg/kg bw/day[2]N/A (Endogenous)
Avian Toxicity (LD₅₀) > 2,200 mg/kg> 2,000 mg/kg[1]Non-toxic
Aquatic (Trout LC₅₀ - 96h) ~ 1.2 mg/L (Slightly Toxic)0.4 mg/L (Moderately Toxic)[5]> 100 mg/L (Practically Non-toxic)
Bee Contact (LD₅₀ - 48h) > 100 µ g/bee > 100 µ g/bee [1]> 100 µ g/bee

Data synthesis indicates that while the 3-oxo-λ⁵ derivative maintains the favorable mammalian safety profile of its parent compound, its altered polarity provides a distinct advantage in reducing acute aquatic toxicity.

Environmental Impact & Fate

Understanding the environmental fate requires analyzing how a chemical partitions and degrades in soil and water. The rapid degradation of standard BTH (DT₅₀ < 1 day) is a double-edged sword: it prevents long-term bioaccumulation but requires frequent reapplication, increasing the carbon footprint of agricultural operations[1][7].

Table 2: Environmental Fate Metrics
Parameter3-Oxo-1,2,3λ⁵-benzothiadiazoleAcibenzolar-S-methyl (BTH)
Soil Half-Life (DT₅₀) 3.5 – 5.0 days0.4 days (Rapid)[1]
Aqueous Hydrolysis (pH 7) Stable up to 72 hoursRapidly hydrolyzes to CGA 210007[2]
Bioaccumulation Factor (BCF) < 10 (Low potential)< 50 (Low/Moderate)[1]
Mobility in Soil (Koc) ~ 150 (Moderate mobility)~ 200 (Slightly mobile)[1]

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the data supporting the toxicity and environmental fate of 3-Oxo-1,2,3λ⁵-benzothiadiazole must be generated using internationally recognized, self-validating methodologies.

Protocol 1: Acute Contact Toxicity in Solitary Bees (OECD TG 254)

Published in June 2025, this updated OECD guideline addresses the specific ecological vulnerabilities of solitary bees (Osmia sp.), which lack the buffering capacity of a honeybee hive[8][9].

Causality: Solitary bees are exposed individually; assessing them prevents the dilution of toxicological data caused by the social grooming behaviors of Apis mellifera.

  • Subject Preparation: Collect adult female solitary bees and acclimatize them in stainless steel, well-ventilated cages (10 bees per cage)[10].

  • Dosing: Dissolve 3-Oxo-1,2,3λ⁵-benzothiadiazole in a highly volatile carrier solvent (e.g., acetone). Apply a 1 µL droplet directly to the dorsal side of the thorax using a micro-applicator[9].

  • Self-Validation (Toxic Standard): Concurrently run a positive control group using Dimethoate (expected LD₅₀ range 0.10-0.30 µg a.i./bee). If the positive control fails to induce expected mortality, the entire assay is invalidated[10].

  • Observation & Endpoint: Feed bees ad libitum with a sugar solution. Record mortality and sublethal behavioral anomalies at 24h, 48h, 72h, and 96h to calculate the exact LD₅₀[9].

Protocol 2: Aqueous Hydrolysis Kinetics (OECD TG 111)

This protocol isolates abiotic degradation from microbial digestion to determine the true chemical stability of the λ⁵ bond.

Causality: Utilizing strictly sterile, dark conditions ensures that any observed degradation is purely a function of pH-driven chemical hydrolysis, not photolysis or bacterial metabolism.

  • Buffer Preparation: Prepare sterile aqueous buffers at pH 4.0, 7.0, and 9.0. Purge with nitrogen to remove dissolved oxygen, preventing oxidative interference.

  • Incubation: Spike the buffers with the compound to a concentration of 10 mg/L. Incubate in the dark at a constant 25°C.

  • Quantification: Extract aliquots at 0, 2, 6, 24, 48, and 72 hours. Analyze via LC-MS/MS using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation (Mass Balance): Quantify both the parent compound and the primary degradant (1,2,3-benzothiadiazole-7-carboxylic acid). The molar sum of parent and degradant must equal >90% of the initial dose. A mass balance <90% indicates unmeasured volatilization or system loss, invalidating the kinetic calculation.

Workflow S1 Dose Preparation (OECD 111) S2 Incubation in pH 4, 7, 9 Buffers S1->S2 S3 LC-MS/MS Quantification S2->S3 Aliquot sampling S4 Mass Balance Validation (>90%) S3->S4 S5 DT50 Kinetic Calculation S4->S5 If validated

Self-validating OECD TG 111 hydrolysis workflow for environmental fate.

References

  • University of Hertfordshire AERU. (2026). Acibenzolar-S-methyl (Ref: CGA 245704) - Pesticide Properties DataBase.[1][Link]

  • European Commission. (2002). Review report for the active substance acibenzolar-s-methyl.[2][Link]

  • National Institutes of Health (PMC). (2015). Unraveling plant hormone signaling through the use of small molecules.[4][Link]

  • Organisation for Economic Co-operation and Development (OECD). (2025). Guidelines for the Testing of Chemicals.[8][Link]

  • BlueFrog Scientific. (2025). OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines (TG 254).[9][Link]

  • Taylor & Francis. (2025). European Food Safety Authority database for in vivo developmental neurotoxicity studies of pesticides.[6][Link]

Sources

Safety & Regulatory Compliance

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